3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime
Overview
Description
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime: is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with dimethylamino and trifluoromethyl groups, and a benzaldehyde oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2-chloro-5-trifluoromethylpyridine with dimethylamine under controlled conditions.
Introduction of the Benzaldehyde Group: The benzaldehyde group is introduced via a formylation reaction, typically using reagents like Vilsmeier-Haack reagent.
Oxime Formation: The final step involves the conversion of the aldehyde group to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime involves its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. The oxime group can form stable complexes with metal ions, which can be exploited in various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide
- 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
- 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester
Uniqueness
Compared to similar compounds, 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime stands out due to its oxime functional group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets.
Properties
IUPAC Name |
(NE)-N-[[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-21(2)14-8-12(15(16,17)18)7-13(20-14)11-5-3-4-10(6-11)9-19-22/h3-9,22H,1-2H3/b19-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPXUFPKSJUKNG-DJKKODMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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